
3-Hydroxyretinal
Overview
Description
3-Hydroxyretinal is a retinoid compound that plays a crucial role in the visual systems of various organisms, particularly insects. It serves as a chromophore in visual pigments, enabling the conversion of light into visual signals. This compound is structurally similar to retinal but features a hydroxyl group at the third carbon position, which significantly influences its chemical properties and biological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyretinal involves several key steps, including Horner–Wadsworth–Emmons and Stille cross-coupling reactions. These reactions are used to form the necessary carbon-carbon bonds. The CBS method of ketone reduction is employed in the enantioface-differentiation step to provide the precursors for the synthesis of the this compound enantiomers .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves the use of advanced organic chemistry techniques to ensure high yield and purity. The process may include the use of specialized reagents and catalysts to facilitate the reactions under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyretinal undergoes various chemical reactions, including:
Oxidation: Conversion to 3-Hydroxyretinoic acid.
Reduction: Conversion to 3-Hydroxyretinol.
Isomerization: Light-induced cis-trans isomerization.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Often uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Isomerization: Requires light exposure, particularly blue light, to induce the cis-trans isomerization
Major Products:
Oxidation: 3-Hydroxyretinoic acid.
Reduction: 3-Hydroxyretinol.
Isomerization: 11-cis-3-Hydroxyretinal
Scientific Research Applications
3-Hydroxyretinal has numerous applications in scientific research:
Chemistry: Used as a model compound to study retinoid chemistry and photochemistry.
Biology: Plays a vital role in the study of visual systems in insects and other organisms.
Industry: Utilized in the development of light-sensitive materials and devices .
Mechanism of Action
3-Hydroxyretinal functions as a chromophore in visual pigments. Upon absorption of light, it undergoes a cis-trans isomerization, which triggers a conformational change in the opsin protein to which it is bound. This change activates a phototransduction cascade, ultimately leading to visual signal generation. The molecular targets include opsin proteins, and the pathways involved are part of the visual cycle .
Comparison with Similar Compounds
Retinal: The primary chromophore in vertebrate visual systems.
3-Dehydroretinal: Another retinoid chromophore found in some fish and amphibians.
Comparison:
Uniqueness: 3-Hydroxyretinal is unique due to its hydroxyl group at the third carbon, which affects its absorption spectrum and reactivity.
Distribution: While retinal is widely distributed across various species, this compound is predominantly found in insects.
Function: Both compounds serve as chromophores, but this compound is specifically adapted for the visual systems of insects, providing them with distinct visual capabilities .
Properties
IUPAC Name |
(2E,4E,6E,8E)-9-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-15(7-6-8-16(2)11-12-21)9-10-19-17(3)13-18(22)14-20(19,4)5/h6-12,18,22H,13-14H2,1-5H3/b8-6+,10-9+,15-7+,16-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRQNCDEPWLQRO-DAWLFQHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=O)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6890-91-1 | |
| Record name | 3-HYDROXYRETINAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0490Y49DC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






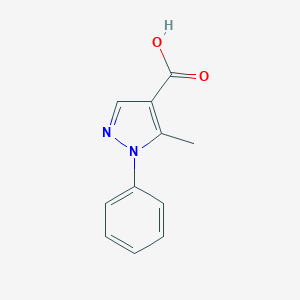

![(2R,3R,5R)-8-Methyl-3-((trityloxy)methyl)-2,3-dihydro-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9(5H)-one](/img/structure/B16387.png)

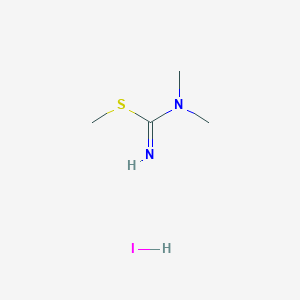
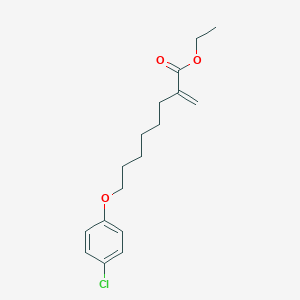
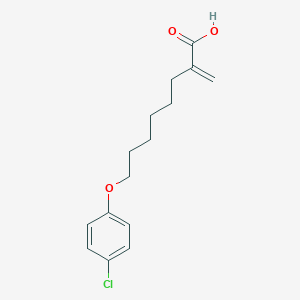
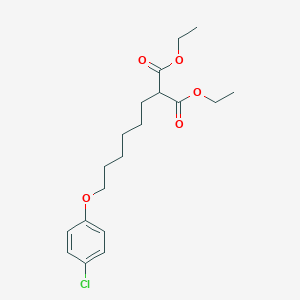
![3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol](/img/structure/B16399.png)

